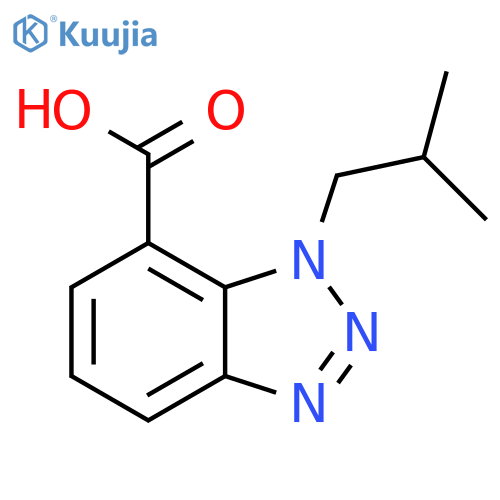Cas no 1566652-44-5 (1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)-)

1566652-44-5 structure
商品名:1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)-
1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)-
- EN300-6750427
- 1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
- 1566652-44-5
-
- インチ: 1S/C11H13N3O2/c1-7(2)6-14-10-8(11(15)16)4-3-5-9(10)12-13-14/h3-5,7H,6H2,1-2H3,(H,15,16)
- InChIKey: KQLUNNFIJZYQKJ-UHFFFAOYSA-N
- ほほえんだ: N1(CC(C)C)C2=C(C(O)=O)C=CC=C2N=N1
計算された属性
- せいみつぶんしりょう: 219.100776666g/mol
- どういたいしつりょう: 219.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Predicted)
- ふってん: 427.8±18.0 °C(Predicted)
- 酸性度係数(pKa): 2.82±0.10(Predicted)
1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6750427-1.0g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 1g |
$842.0 | 2023-05-29 | ||
| Enamine | EN300-6750427-0.5g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 0.5g |
$809.0 | 2023-05-29 | ||
| Enamine | EN300-6750427-0.05g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 0.05g |
$707.0 | 2023-05-29 | ||
| Enamine | EN300-6750427-0.1g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 0.1g |
$741.0 | 2023-05-29 | ||
| Enamine | EN300-6750427-5.0g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 5g |
$2443.0 | 2023-05-29 | ||
| Enamine | EN300-6750427-10.0g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 10g |
$3622.0 | 2023-05-29 | ||
| Enamine | EN300-6750427-2.5g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 2.5g |
$1650.0 | 2023-05-29 | ||
| Enamine | EN300-6750427-0.25g |
1-(2-methylpropyl)-1H-1,2,3-benzotriazole-7-carboxylic acid |
1566652-44-5 | 0.25g |
$774.0 | 2023-05-29 |
1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)- 関連文献
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
1566652-44-5 (1H-Benzotriazole-7-carboxylic acid, 1-(2-methylpropyl)-) 関連製品
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
